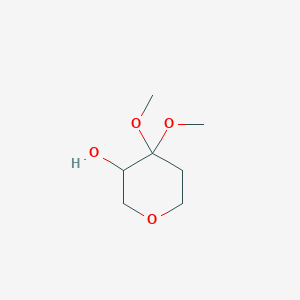

4,4-Dimethoxytetrahydro-2H-pyran-3-ol

説明

Structure

2D Structure

特性

IUPAC Name |

4,4-dimethoxyoxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-9-7(10-2)3-4-11-5-6(7)8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGOXDLHSNHTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479822 | |

| Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104681-92-7 | |

| Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 4,4 Dimethoxytetrahydro 2h Pyran 3 Ol and Its Stereoisomers

Chemo-, Regio-, and Stereoselective Synthesis Approaches to the Tetrahydropyran (B127337) Core

The construction of the tetrahydropyran core with precise control over its stereochemistry is paramount. Various strategies have been developed to achieve this, including intramolecular cyclization reactions and methods for the controlled introduction of functional groups.

Intramolecular Cyclization Reactions for Pyran Ring Construction

Intramolecular cyclization is a powerful strategy for the formation of the tetrahydropyran ring. A common approach involves the acid-catalyzed Prins cyclization. For instance, the reaction of homoallylic alcohols with aldehydes, mediated by a Brønsted acid like trifluoroacetic acid (TFA), can yield 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans, creating three new stereocenters in a single step. nih.gov Lewis acids such as indium(III) chloride (InCl₃) can also mediate the cyclization of homoallylic alcohols with aldehydes to produce polysubstituted tetrahydropyrans with high yields and excellent diastereoselectivities. organic-chemistry.org

Another notable intramolecular cyclization strategy is the Mukaiyama aldol (B89426)–Prins (MAP) cyclization. This cascade reaction avoids side reactions by introducing a nucleophile into the enol ether, which traps the reactive oxocarbenium ion intermediate, leading to the formation of the THP ring. beilstein-journals.org Furthermore, the use of silyl-Prins cyclization, involving the tandem addition of vinylsilane followed by cyclization, has been effective in synthesizing cis-2,6-dihydropyrans. beilstein-journals.org

A metal-free approach for the synthesis of tetrahydropyran-4-ones involves a DDQ-mediated oxocarbenium ion generation followed by an intramolecular Prins cyclization. researchgate.net Additionally, acid-mediated cyclization of allylsilyl alcohols provides a route to polysubstituted tetrahydropyrans with vicinal quaternary and tertiary centers. core.ac.uk

Precise Stereocontrolled Introduction of Hydroxyl and gem-Dimethoxy Groups

The stereoselective introduction of the hydroxyl and gem-dimethoxy groups onto the tetrahydropyran ring is crucial for obtaining the desired stereoisomer of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol. While specific methods for the direct introduction of a gem-dimethoxy group at the 4-position during cyclization are not extensively detailed in the provided results, the synthesis often starts from a precursor already containing this functionality or a group that can be readily converted to it.

The stereochemistry of the hydroxyl group at the 3-position is often controlled by the choice of reducing agent or the nature of the cyclization precursor and catalyst. For example, in biocatalytic approaches, the high enantioselectivity of enzymes like ketone reductases dictates the stereochemistry of the resulting alcohol.

Development and Application of Novel Catalytic Systems

The evolution of novel catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis, has significantly advanced the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Cyclization and Functionalization Processes

Transition metal catalysis offers a versatile toolkit for the synthesis of tetrahydropyrans. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are used to form new carbon-carbon bonds on the tetrahydropyran skeleton. mdpi.comsyr.edu For instance, a palladium-catalyzed oxidative Heck redox-relay strategy has been successfully applied to the synthesis of 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols with excellent stereoselectivity. acs.org

Gold(III) chloride has been shown to be an effective catalyst for the cycloketalization of intermediates to form highly functionalized tetrahydropyran cores. mdpi.com Other transition metals like cobalt and iron have also been explored for cross-coupling reactions to synthesize substituted tetrahydropyrans, although challenges with side reactions like elimination and homocoupling remain. syr.edu

| Catalyst | Reaction Type | Substrate | Product | Key Features |

| Palladium(II) | Oxidative Heck Redox-Relay | Enantiopure dihydropyranyl alcohol | 2,6-trans-tetrahydropyran | Excellent stereoselectivity, single step. acs.org |

| Gold(III) Chloride | Cycloketalization | Dihydroxylated acyclic precursor | Highly functionalized tetrahydropyran | Total selectivity, mild conditions. mdpi.com |

| Cobalt(II) Chloride | Cross-coupling | Alkyl iodides with tetrahydropyran groups | Substituted tetrahydropyrans | Used for sp3-sp3 coupling, low yields. syr.edu |

| Iron(III) acetoacetonate | Cross-coupling | Alkyl iodides with tetrahydropyran groups | Substituted tetrahydropyrans | Better yields for sp3-sp2 couplings. syr.edu |

Organocatalytic Strategies for Asymmetric Induction and Derivatization

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans, offering an alternative to metal-based catalysts. rsc.orgresearchgate.net These small organic molecules can catalyze reactions with high enantioselectivity and diastereoselectivity. nih.gov

Domino reactions, such as the Michael-hemiacetalization sequence, catalyzed by organocatalysts like squaramides, have been developed for the one-pot synthesis of polyfunctionalized dihydro- and tetrahydropyran derivatives. nih.gov These reactions can proceed with good yields and excellent stereoselectivities. nih.gov Another organocatalytic approach involves a Michael/Henry/ketalization cascade sequence to generate highly functionalized tetrahydropyrans with multiple stereocenters. nih.gov

Organocatalytic enantioselective α-alkylation of vinylogous carbonyl compounds to hydroxynitroolefins has also been realized, leading to the synthesis of hemiacetals with excellent enantioselectivities. acs.org

| Catalyst Type | Reaction Type | Starting Materials | Product | Key Features |

| Squaramide | Domino Michael-hemiacetalization | α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds | Polyfunctionalized dihydro- and tetrahydropyrans | Good yields, moderate to excellent diastereo- and enantioselectivities. nih.gov |

| Quinine-based squaramide | Michael/Henry/ketalization cascade | Acetylacetone/β-keto esters, nitroalkenes, and ynals | Highly functionalized tetrahydropyrans | Moderate to good yields, high diastereomeric ratios, and excellent enantiomeric excesses. nih.gov |

| Chiral organocatalyst | Enantioselective α-alkylation | Vinylogous carbonyl compounds and hydroxynitroolefins | Hemiacetals | Excellent enantioselectivities, high yields. acs.org |

Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. nih.govnih.gov For the synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol, an asymmetric enzymatic ketone reduction of the corresponding ketone precursor has proven to be a highly effective method. acs.orgresearchgate.net

A key enzyme in this process is a ketoreductase (KRED), which can reduce the ketone to the desired alcohol with high enantioselectivity (>99% ee). acs.orgresearchgate.net To make the process economically viable, an in situ cofactor regeneration system is often employed. acs.org In this case, glucose dehydrogenase (GDH) is used to regenerate the NADPH cofactor, with glucose serving as the ultimate reductant. acs.org This two-enzyme system has been successfully scaled up to produce significant quantities (80 kg) of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol in high yield (96–98%). acs.orgresearchgate.net

The advantages of biocatalysis include high selectivity, mild reaction conditions, and reduced environmental impact compared to some traditional chemical methods. nih.gov The development of tailor-made enzymes through directed evolution has further expanded the scope and efficiency of biocatalytic processes in pharmaceutical manufacturing. nih.govresearchgate.net

| Enzyme System | Reaction Type | Substrate | Product | Key Features |

| Ketoreductase (KRED101) and Glucose Dehydrogenase (GDH101) | Asymmetric ketone reduction with in situ cofactor recycling | 4,4-Dimethoxytetrahydro-2H-pyran-3-one | (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol | High yield (96-98%), excellent enantioselectivity (>99% ee), scalable process. acs.org |

Principles of Green Chemistry in the Synthesis of Tetrahydropyranols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of tetrahydropyranols, these principles are applied to improve sustainability by focusing on solvent choice, atom efficiency, and waste reduction. nih.gov

A primary goal of green chemistry is to minimize or replace the use of conventional organic solvents, which are often toxic, flammable, and environmentally harmful. researchgate.netnih.gov Research into the synthesis of the tetrahydropyran scaffold has demonstrated the viability of several greener alternatives.

Biocatalytic methods, such as the asymmetric enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one, are typically conducted in aqueous media. researchgate.net This approach not only leverages water as a safe and environmentally benign solvent but also takes advantage of the high selectivity of enzymes. researchgate.netnih.gov Similarly, the Prins cyclization, a key reaction for forming tetrahydropyran rings, has been successfully performed in water using catalysts like phosphomolybdic acid, making the process simple, cost-effective, and eco-friendly. organic-chemistry.org

In some cases, synthesis can be achieved without any solvent. An example is the Prins-cyclization reaction to produce tetrahydropyran-based odorants, which can be performed by simply grinding the aldehyde and homoallylic alcohol with a silica (B1680970) gel-supported acid catalyst. iaea.org This solvent-free approach significantly reduces waste and simplifies product purification.

| Methodology | Solvent System | Advantages | Example Reaction |

|---|---|---|---|

| Conventional Synthesis | Halogenated Solvents (e.g., Dichloromethane), THF, Toluene | Well-established solubility and reaction parameters. | Traditional acid-catalyzed cyclizations. |

| Green Synthesis | Water, Polyethylene Glycol (PEG), Supercritical Fluids | Reduced toxicity, improved safety, lower environmental impact, often lower cost. researchgate.netnih.gov | Enzymatic reduction of ketones, Prins cyclization in water. researchgate.netorganic-chemistry.org |

| Solvent-Free Synthesis | None (Solid-state grinding) | Eliminates solvent waste, simplifies workup, reduces energy consumption. iaea.org | Grinding-based Prins-cyclization. iaea.org |

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.edu High atom economy is a cornerstone of green chemistry, as it directly correlates with waste reduction.

The synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol via the asymmetric enzymatic reduction of its corresponding ketone is an excellent example of a process with high atom economy. researchgate.net This biocatalytic reduction achieves very high yields (96–98%) and exceptional enantioselectivity (>99% ee). researchgate.net The high conversion rate ensures that nearly all reactant materials are transformed into the desired product, minimizing side products and subsequent waste streams. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Product | (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol | A key chiral precursor for a pharmaceutical intermediate. researchgate.net |

| Method | Asymmetric Enzymatic Ketone Reduction | A green and highly selective synthetic route. researchgate.net |

| Yield | 96–98% | Indicates high conversion and excellent atom economy, minimizing waste. researchgate.net |

| Enantiomeric Excess (ee) | >99% | Demonstrates superior stereocontrol, crucial for pharmaceutical applications. researchgate.net |

| Cofactor System | NADPH with in situ regeneration via Glucose Dehydrogenase (GDH) | Improves process efficiency and sustainability by recycling the expensive cofactor. researchgate.net |

Integration of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.govneuroquantology.com These benefits include superior control over reaction parameters, enhanced heat and mass transfer, improved safety when handling hazardous reagents, and streamlined scalability from laboratory to production. nih.govresearchgate.net This technology is being increasingly adopted by the pharmaceutical industry for the manufacture of active pharmaceutical ingredients (APIs). amt.uk

The synthesis of heterocyclic scaffolds like tetrahydropyran is well-suited for flow chemistry. nih.gov For instance, gold-catalyzed cyclizations to form the tetrahydropyran ring have been successfully implemented in continuous flow systems. nih.govresearchgate.net While a specific flow synthesis for this compound is not prominently documented, the principles can be readily applied.

The enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one could be adapted to a continuous process by immobilizing the ketoreductase and glucose dehydrogenase enzymes within a packed-bed reactor. Reactants would be continuously pumped through the reactor, allowing for precise control over residence time, temperature, and pH—factors identified as critical for successful scale-up. researchgate.net This approach would not only enable consistent, large-scale production but also facilitate easier product isolation and potential integration into a multistep continuous synthesis of a final drug substance. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Process Control | Limited; temperature/concentration gradients can occur. | Precise control over temperature, pressure, and residence time. nih.gov |

| Heat & Mass Transfer | Often inefficient, limiting for exothermic reactions. | Superior due to high surface-area-to-volume ratio. nih.gov |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better control. nih.gov |

| Scalability | Complex and often requires re-optimization ("scaling up"). | Simpler by running the system for longer ("scaling out"). neuroquantology.com |

| Integration | Difficult to couple multiple steps. | Allows for telescoping of multiple reaction steps into one continuous process. amt.uk |

Chemical Transformations, Reactivity Profiles, and Mechanistic Studies of 4,4 Dimethoxytetrahydro 2h Pyran 3 Ol

Elucidating the Reactivity of the Secondary Hydroxyl Moiety

The secondary hydroxyl group at the C-3 position of 4,4-dimethoxytetrahydro-2H-pyran-3-ol is a key functional group that governs many of its subsequent chemical transformations. Its reactivity is influenced by the stereochemistry of the pyran ring and the presence of the adjacent gem-dimethoxy group.

Selective Oxidation and Reduction Reactions

The interconversion between the hydroxyl and keto forms at the C-3 position is a fundamental transformation for this class of molecules.

Reduction Reactions:

The synthesis of this compound is most notably achieved through the highly stereoselective reduction of its corresponding ketone precursor, 4,4-dimethoxytetrahydro-2H-pyran-3-one. Enzymatic ketone reduction has proven to be a superior method for obtaining the desired (R)-enantiomer with high enantiomeric excess (>99% ee). acs.orgresearchgate.net This biocatalytic approach offers significant advantages over traditional chemical reducing agents.

A well-documented industrial-scale synthesis utilizes a ketone reductase in conjunction with a glucose dehydrogenase (GDH) for in-situ cofactor (NADPH) regeneration. acs.orgresearchgate.net This two-enzyme system allows for an efficient and economical process, producing the (R)-α-hydroxyketal in high yields (96–98%). acs.orgresearchgate.net The reaction is typically carried out in an aqueous medium under mild pH conditions, which are critical for optimal enzyme activity and process scalability. acs.org

In contrast, conventional chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) lack stereochemical control, resulting in racemic mixtures of the alcohol. While these reagents can achieve high conversion yields, the lack of enantioselectivity makes them unsuitable for applications where a specific stereoisomer is required.

Interactive Data Table: Comparison of Reduction Methods for 4,4-dimethoxytetrahydro-2H-pyran-3-one

| Parameter | Enzymatic Reduction | Chemical Reduction (e.g., LiAlH₄) |

| Catalyst | Ketone Reductase & GDH | Lithium Aluminum Hydride |

| Stereoselectivity (ee) | >99% for (R)-enantiomer | Racemic (0% ee) |

| Yield | 96-98% | High (typically >90%) |

| Solvent | Aqueous Buffer | Anhydrous organic solvents (e.g., THF) |

| Reaction Conditions | Mild pH and temperature | Often requires anhydrous conditions and specific temperature control |

| Environmental Impact | Low, considered a green chemistry approach | Higher, involves organic solvents and potentially hazardous reagents |

Oxidation Reactions:

While the primary focus in the literature is on the reduction to the alcohol, the reverse reaction, the oxidation of the secondary hydroxyl group, is a fundamental transformation. Standard oxidation protocols can be employed to convert this compound back to the corresponding ketone. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane are commonly used for the oxidation of secondary alcohols and would be expected to be effective in this case. The choice of oxidant would depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Esterification, Etherification, and Glycosylation Analogues

The secondary hydroxyl group is a prime site for the formation of esters and ethers, allowing for the introduction of a wide variety of functional groups and the synthesis of glycosylation analogues.

Esterification:

Standard esterification conditions can be applied to the C-3 hydroxyl group. This includes reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) or acid-catalyzed esterification with carboxylic acids (Fischer esterification). These reactions would yield the corresponding C-3 esters, which could be useful as prodrugs or for modifying the physicochemical properties of the molecule.

Etherification:

The formation of ethers at the C-3 position can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide (formed by deprotonation of the hydroxyl group with a strong base like sodium hydride) with an alkyl halide. Alternatively, acid-catalyzed reactions with alcohols could also lead to ether formation, though this may compete with reactions at the acetal (B89532).

Glycosylation Analogues:

The hydroxyl group at C-3 allows for the potential synthesis of glycosylation analogues. By activating the hydroxyl group or using a suitable coupling partner, it is possible to form a glycosidic-like linkage. Such analogues are of interest in medicinal chemistry for creating novel carbohydrate mimetics.

Stereoselective Derivatization of the C-3 Hydroxyl Group

The chirality of the C-3 hydroxyl group, particularly when obtained through stereoselective reduction, is a critical feature. acs.orgresearchgate.net This chirality can direct the stereochemical outcome of subsequent reactions. For instance, in reactions that generate a new stereocenter adjacent to the C-3 position, the existing stereochemistry of the hydroxyl group can exert diastereomeric control.

Furthermore, the enantiomerically pure alcohol can be used as a chiral auxiliary or as a key building block in the synthesis of complex, stereochemically defined target molecules, such as chemokine receptor inhibitors. acs.org

Transformations Involving the gem-Dimethoxy Functionality (Acetal)

The gem-dimethoxy group at the C-4 position is an acetal, which has a distinct reactivity profile, primarily centered around its behavior under acidic conditions.

Acid-Catalyzed Hydrolysis and Transacetalization Reactions

Hydrolysis:

Acetals are stable under basic and neutral conditions but are readily hydrolyzed in the presence of an acid catalyst to yield the corresponding ketone and two equivalents of methanol (B129727). This deprotection strategy is a common transformation in synthetic organic chemistry. The hydrolysis of the gem-dimethoxy group in this compound would yield the corresponding 4-keto-tetrahydropyran-3-ol derivative. The ease of this hydrolysis makes the gem-dimethoxy group a useful protecting group for the ketone functionality.

Transacetalization:

In the presence of an acid catalyst and a different alcohol or diol, the methoxy (B1213986) groups of the acetal can be exchanged in a process called transacetalization. This allows for the conversion of the dimethyl acetal into other acetals, such as a diethyl acetal or a cyclic acetal (ketal) if a diol like ethylene (B1197577) glycol is used. This transformation can be useful for introducing different protecting groups or for creating new structural motifs.

Nucleophilic and Electrophilic Reactions at the Acetal Carbon

The reactivity of the acetal carbon itself towards nucleophiles and electrophiles is generally low. The carbon is at the ketone oxidation state and is not typically a site for direct nucleophilic attack unless the acetal is first activated.

Under strongly acidic conditions, protonation of one of the methoxy groups can lead to its departure as methanol, generating an oxocarbenium ion intermediate. This electrophilic species can then be trapped by nucleophiles. However, this reactivity pathway often leads to hydrolysis or transacetalization as described above.

Direct electrophilic attack on the acetal oxygen atoms is the more common initial step in acetal chemistry, leading to the C-O bond cleavage and the formation of the reactive oxocarbenium ion.

Strategic Deployment as a Protecting Group or Latent Carbonyl Equivalent

The tetrahydropyranyl (THP) ether is a widely recognized and utilized protecting group for alcohols and phenols in organic synthesis. organic-chemistry.org This is attributed to its ease of installation, general stability under a variety of non-acidic reaction conditions, and straightforward removal. organic-chemistry.org While the parent 3,4-dihydro-2H-pyran is the common reagent for this purpose, the structure of this compound suggests its potential for more specialized applications in protecting group chemistry.

Although specific literature detailing the use of this compound itself as a protecting group is not available, its structural features merit consideration. The presence of the hydroxyl group could allow for its attachment to a target molecule, while the dimethoxy acetal at the C4 position could offer different stability and deprotection profiles compared to a standard THP ether.

Furthermore, the gem-dimethoxy group at the C4 position introduces the intriguing possibility of this molecule serving as a latent carbonyl equivalent . Under acidic conditions, the acetal could be hydrolyzed to reveal a ketone. This functionality could be strategically unmasked at a later stage of a synthetic sequence, enabling further transformations. However, it is important to note that no published studies have specifically demonstrated the application of this compound for this purpose.

Investigating Ring-Opening and Ring-Expansion Reactions of the Tetrahydropyran (B127337) Scaffold

The tetrahydropyran ring is a stable heterocyclic system, but under specific conditions, it can undergo ring-opening or ring-expansion reactions, providing access to different molecular architectures. While no studies have been found that specifically investigate these reactions on this compound, general methodologies for such transformations on related systems offer insights into its potential reactivity.

For instance, ring-expansion reactions of substituted tetrahydrofurans to tetrahydropyrans have been reported, often involving the intermediacy of a reactive species like an iodomethyl group that facilitates the expansion. acs.org Similarly, reagent-controlled ring-expansion of oxiranes can lead to the formation of tetrahydropyran derivatives. rsc.org These methods suggest that if the hydroxyl group of this compound were converted into a suitable leaving group or a reactive intermediate, subsequent intramolecular rearrangement could potentially lead to ring-expanded products.

Conversely, ring-contraction reactions of substituted tetrahydropyrans have also been developed. acs.org Such transformations, if applied to derivatives of this compound, could provide access to highly functionalized tetrahydrofuran (B95107) rings. The feasibility and outcome of such reactions would be highly dependent on the substitution pattern and the reaction conditions employed.

Carbon-Carbon Bond Forming Reactions Utilizing the Pyranol Scaffold

The functional groups present in this compound, namely the secondary alcohol and the dimethoxy acetal, provide handles for further synthetic manipulations, including the formation of new carbon-carbon bonds.

Stereoselective Alkylation and Arylation Processes

The hydroxyl group at C3 is a prime site for derivatization. While direct alkylation or arylation of the C-H bond adjacent to the oxygen is challenging, this position can be activated. For example, oxidation of the alcohol to the corresponding ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one, would allow for subsequent α-alkylation or α-arylation. The stereochemical outcome of such reactions would be of significant interest, potentially influenced by the steric and electronic nature of the gem-dimethoxy group at the adjacent C4 position. However, no specific studies on such stereoselective transformations for this particular pyranone have been reported.

Advanced Cross-Coupling Methodologies at Functionalized Positions

Modern cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these methods to the this compound scaffold, functionalization with a suitable leaving group, such as a halide or triflate, would be necessary. For example, conversion of the hydroxyl group to a triflate would generate a potential electrophile for cross-coupling reactions.

Alternatively, the synthesis of a halogenated derivative of the parent ketone could provide a handle for cross-coupling. While general palladium-catalyzed cross-coupling reactions like the Stille, Suzuki, and Sonogashira reactions are well-established for creating Csp2-Csp2 and Csp2-Csp bonds, their application to this specific tetrahydropyran system has not been documented in the scientific literature. libretexts.org The development of such methodologies would significantly enhance the synthetic utility of this chiral building block.

Photochemical and Electrochemical Transformations

The study of photochemical and electrochemical reactions of organic molecules can reveal unique reactivity patterns not accessible through conventional thermal methods. The chromophores present in this compound are limited to the oxygen atoms, suggesting that direct excitation with UV light would likely require high energy and could lead to non-selective reactions.

There is a lack of published research on the photochemical or electrochemical behavior of this compound. Investigations into the electrochemical oxidation or reduction of this molecule could provide insights into its electron transfer properties and potentially offer alternative methods for functionalization. For instance, electrochemical oxidation could potentially target the hydroxyl group or the acetal. Similarly, studies on the photochemistry in the presence of sensitizers could lead to controlled transformations. However, at present, this remains an unexplored area of its chemistry.

Strategic Applications of 4,4 Dimethoxytetrahydro 2h Pyran 3 Ol in Complex Molecule Synthesis

Function as a Chiral Building Block in Advanced Asymmetric Synthesis

The inherent chirality of 4,4-dimethoxytetrahydro-2H-pyran-3-ol makes it an exceptionally useful tool in asymmetric synthesis, where the control of stereochemistry is paramount. The strategic placement of its hydroxyl and dimethoxy groups on the tetrahydropyran (B127337) ring allows for stereoselective transformations, leading to the synthesis of specific enantiomers of complex target molecules.

Precursor for Enantiomerically Enriched Complex Organic Molecules

A key application of this compound is its role as a precursor for enantiomerically enriched organic molecules. For instance, the (R)-enantiomer of this compound serves as a crucial chiral precursor for an important pharmaceutical intermediate used in the synthesis of a chemokine receptor inhibitor. researchgate.net The asymmetric enzymatic reduction of the corresponding ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one, can produce (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol with high enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.net This highly efficient and selective synthesis underscores the value of this building block in medicinal chemistry.

The production of this chiral alcohol has been successfully scaled up to the pilot-plant level, demonstrating its industrial applicability. researchgate.net A two-enzyme process, utilizing a ketone reductase and in-situ NADPH-cofactor regeneration with glucose dehydrogenase, has been developed to produce significant quantities (e.g., 80 kg) of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol in high yields (96–98%). researchgate.net

Key Scaffold in the Total Synthesis of Natural Products with Pyran Moieties

Tetrahydropyran rings are prevalent structural motifs in a vast number of biologically active natural products. mdpi.com Consequently, chiral building blocks that can efficiently introduce this moiety are in high demand. While direct total syntheses employing this compound are not extensively documented in readily available literature, its structural features make it an attractive scaffold for such endeavors. The development of synthetic methods for tetrahydropyran derivatives is a significant area of research, often highlighted in the context of total syntheses of complex marine natural products like neopeltolide. mdpi.com The enantiomerically pure forms of substituted tetrahydropyranols, such as (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, have been utilized as chiral building blocks for the stereoselective synthesis of natural terpenes. mdpi.comresearchgate.net This highlights the potential of related pyranol scaffolds like this compound in similar synthetic campaigns.

Synthetic Strategies for Bioactive Natural Products and their Analogues

The structural framework of this compound is particularly relevant to the synthesis of several classes of bioactive natural products and their analogues.

Role in the Synthesis of Polyketide-Derived Natural Products

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities, including anticancer and antibiotic properties. nih.govresearchgate.netnih.gov These molecules are often characterized by the presence of multiple stereocenters and oxygenated functional groups, frequently incorporated within cyclic ether systems like tetrahydropyrans. youtube.com The biosynthesis of polyketides involves large enzyme complexes called polyketide synthases (PKSs) that assemble simple acyl-CoA precursors into complex chains. nih.govyoutube.com

The synthesis of polyketide natural products often requires chiral building blocks to construct the intricate carbon skeleton with precise stereochemical control. nih.govresearchgate.net While specific examples detailing the use of this compound in polyketide synthesis are not prominent in the literature, its structure is representative of the types of subunits found in these natural products. Synthetic chemists often devise strategies to create such building blocks to facilitate the total synthesis of complex polyketides. nih.gov

Approaches to Glycosidic and Carbohydrate-Mimicking Analogues

Carbohydrates and their mimics are of great interest in medicinal chemistry due to their roles in various biological processes. nih.gov The tetrahydropyran ring is the core structure of pyranose sugars, making pyranol derivatives like this compound valuable starting materials for the synthesis of carbohydrate-mimicking analogues. These analogues can be designed to interact with carbohydrate-binding proteins or enzymes and can have applications in areas such as antiviral and anticancer drug discovery.

The synthesis of glycosides and glycoconjugates often involves the coupling of a glycosyl donor (a carbohydrate) with a glycosyl acceptor. nih.govnih.gov The stereoselective formation of the glycosidic bond is a key challenge in this field. nih.gov Chiral pyranol derivatives can serve as scaffolds to which various pharmacophoric groups can be attached, leading to novel glycosidic and carbohydrate-mimicking compounds with potential therapeutic value. nih.gov

Design and Synthesis of Diverse Chemical Libraries Based on Pyranol Scaffolds

The creation of chemical libraries based on "privileged scaffolds" is a powerful strategy in drug discovery. nih.gov Privileged scaffolds are molecular frameworks that are capable of interacting with multiple biological targets. The tetrahydropyran ring is considered such a scaffold due to its presence in numerous natural products and approved drugs. nih.gov

By using this compound as a starting point, a diverse library of compounds can be generated through chemical modifications at its functional groups. The hydroxyl group and the protected ketone (as a dimethyl ketal) offer handles for a variety of chemical transformations, allowing for the introduction of different substituents and the exploration of a wider chemical space. researchgate.netnih.govrsc.org This approach, known as diversity-oriented synthesis, can lead to the discovery of novel bioactive molecules. researchgate.net

Below is a table summarizing the key applications and synthetic strategies involving this compound and related pyranol scaffolds.

| Application Area | Specific Role of Pyranol Scaffold | Key Research Findings | Relevant Compound Classes |

| Asymmetric Synthesis | Chiral precursor for enantiomerically enriched molecules. researchgate.net | Enzymatic reduction of the corresponding ketone yields the (R)-alcohol with >99% ee. researchgate.net | Pharmaceutical intermediates, chemokine receptor inhibitors. researchgate.net |

| Natural Product Synthesis | Key scaffold for pyran-containing natural products. mdpi.com | Used in the stereoselective synthesis of natural terpenes. mdpi.comresearchgate.net | Polyketides, marine natural products, terpenes. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net |

| Bioactive Analogues | Core structure for carbohydrate-mimicking analogues. nih.gov | Enables the synthesis of novel glycosidic and glycoconjugate compounds. nih.govnih.gov | Glycosides, carbohydrate mimics, potential antiviral and anticancer agents. nih.gov |

| Chemical Library Design | Privileged scaffold for diversity-oriented synthesis. nih.govresearchgate.net | Allows for the generation of diverse libraries for drug discovery screening. researchgate.netnih.govrsc.org | Novel bioactive molecules, hits for various biological targets. |

Contributions to Methodological Advancements in Stereoselective Total Synthesis

The utility of this compound, particularly its (R)-enantiomer, is prominently showcased in the synthesis of Maraviroc, a CCR5 receptor antagonist used in the treatment of HIV. google.comnih.gov The development of efficient synthetic routes to this chiral intermediate has spurred significant methodological advancements, primarily in the realm of biocatalysis.

The key to accessing enantiomerically pure (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol on a large scale has been the development of a highly stereoselective enzymatic reduction of the corresponding prochiral ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one. This biotransformation typically employs a ketoreductase (KRED) enzyme, which exhibits high enantioselectivity, yielding the desired (R)-alcohol with greater than 99% enantiomeric excess (e.e.). researchgate.net

A critical aspect of this methodological advancement is the implementation of an in-situ cofactor regeneration system. The ketoreductase enzymes are dependent on a nicotinamide (B372718) cofactor, typically NADPH, which is consumed in the reduction. To make the process economically viable on an industrial scale, a second enzyme, glucose dehydrogenase (GDH), is used to regenerate the NADPH from NADP+. Glucose, an inexpensive and readily available sugar, serves as the ultimate reductant in this coupled-enzyme system. researchgate.net This process has been successfully scaled up to produce kilogram quantities of the chiral alcohol, demonstrating its robustness and industrial applicability. researchgate.net

The successful application of this biocatalytic method for the synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol highlights the advantages of enzymatic reactions in terms of stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical reductants.

The (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol is then converted to a key aldehyde intermediate required for the synthesis of Maraviroc. This transformation typically involves the protection of the alcohol, followed by deprotection of the ketal and subsequent oxidative cleavage to furnish the aldehyde. While various synthetic routes to Maraviroc have been published, the use of this chiral pyran-derived building block ensures the correct stereochemistry at a crucial point in the synthesis.

Table 1: Key Data on the Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

| Parameter | Finding | Reference |

| Precursor | 4,4-Dimethoxytetrahydro-2H-pyran-3-one | researchgate.net |

| Key Enzyme | Ketoreductase (KRED) | researchgate.net |

| Cofactor | NADPH | researchgate.net |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH) / Glucose | researchgate.net |

| Enantiomeric Excess (e.e.) | >99% for (R)-enantiomer | researchgate.net |

| Yield | 96-98% | researchgate.net |

| Scale | Pilot-plant scale (80 kg) | researchgate.net |

Utilization in Divergent Synthesis Pathways

While this compound has proven to be a highly valuable chiral building block for the convergent synthesis of specific, complex targets like Maraviroc, its application in divergent synthesis strategies is not extensively documented in publicly available scientific literature. Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate, which is a powerful approach in drug discovery and chemical biology.

The structure of this compound, with its multiple functional groups, theoretically lends itself to such divergent approaches. The hydroxyl group can be a handle for various transformations like oxidation, etherification, or esterification. The dimethyl ketal, which masks a ketone, can be hydrolyzed to reveal the carbonyl group, which can then undergo a wide range of reactions such as Wittig olefination, aldol (B89426) condensations, or the formation of various nitrogen-containing heterocycles.

However, the primary focus of the reported research on this compound has been its role as a precursor to a specific chiral fragment for a single, high-value pharmaceutical. This directed synthetic effort has led to highly optimized, large-scale production methods for the enantiomerically pure compound, but has not, to date, translated into broad reports of its use as a scaffold for creating diverse molecular libraries.

The potential for divergent synthesis remains an area for future exploration. The development of synthetic routes that leverage the latent functionality within the this compound core could unlock new avenues for the creation of novel chemical entities with potential biological activities.

Table 2: Potential Functional Group Transformations for Divergent Synthesis

| Functional Group | Potential Reactions for Diversification |

| 3-hydroxyl | Oxidation to ketone, Etherification, Esterification, Mitsunobu reaction |

| 4,4-dimethoxy ketal | Hydrolysis to ketone, followed by Wittig reaction, Grignard addition, reductive amination, etc. |

| Tetrahydropyran ring | Ring-opening reactions under various conditions |

Advanced Spectroscopic and Structural Elucidation Techniques for 4,4 Dimethoxytetrahydro 2h Pyran 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol in solution. It provides profound insights into the molecule's connectivity, stereochemistry, and dynamic behavior. The tetrahydropyran (B127337) ring typically adopts a chair conformation, and NMR allows for the precise determination of the orientation of its substituents as either axial or equatorial. acs.orgmodgraph.co.uk

Application of 2D NMR Experiments (e.g., COSY, TOCSY, HSQC, HMBC, NOESY, ROESY) for Structural Assignment

A comprehensive suite of two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the relative stereochemistry of this compound. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton spin-spin coupling networks, identifying which protons are adjacent to one another. This is fundamental in tracing the connectivity of the pyran ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon skeleton based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbon C4 and its connection to the two methoxy (B1213986) groups, as well as the connectivity of the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. For instance, strong NOE correlations between protons in a 1,3-diaxial relationship can confirm a chair conformation and the axial or equatorial positions of substituents. rsc.org The presence of a 'W' coupling (a long-range four-bond coupling) between H-3 and H-5a, often observed as a small coupling constant (<2 Hz), can further support specific conformational assignments. researchgate.net

A hypothetical assignment of the ¹H and ¹³C NMR signals for a diastereomer of this compound is presented in the table below, based on typical values for substituted tetrahydropyrans. modgraph.co.uk

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY/ROESY Correlations |

| 2 | Hₐₓ: 3.50 (dd, J=11.5, 4.5 Hz)Hₑq: 4.05 (dd, J=11.5, 2.0 Hz) | 65.2 | H2ax/H2eq to C3, C4 | H2ax with H6ax |

| 3 | Hₐₓ: 3.80 (m) | 70.5 | H3ax to C2, C4, C5 | H3ax with H5ax |

| 4 | - | 98.7 | OCH₃ to C4 | - |

| 5 | Hₐₓ: 1.60 (m)Hₑq: 1.95 (m) | 30.1 | H5ax/H5eq to C3, C4, C6 | H5ax with H3ax |

| 6 | Hₐₓ: 3.45 (ddd, J=12.0, 12.0, 2.0 Hz)Hₑq: 4.10 (dd, J=12.0, 5.0 Hz) | 60.8 | H6ax/H6eq to C2, C5 | H6ax with H2ax |

| -OCH₃ | 3.25 (s), 3.30 (s) | 48.5, 49.0 | OCH₃ to C4 | OCH₃ with H3, H5 |

| -OH | 2.50 (d, J=4.0 Hz) | - | OH to C3 | OH with H3 |

Variable-Temperature NMR Studies for Dynamic Processes and Rotational Barriers

Variable-temperature (VT) NMR experiments are a powerful tool for investigating the dynamic processes in this compound. nih.govox.ac.uk These processes can include the ring inversion of the tetrahydropyran moiety and the rotation around single bonds, such as the C-O bonds of the methoxy groups.

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed chemical shifts and coupling constants will be an average of the contributing conformers. copernicus.org By lowering the temperature, it is possible to slow down this exchange to the point where separate signals for each conformer can be observed. ox.ac.uk This allows for the determination of the relative populations of the conformers and the energy barrier for the exchange process (e.g., the Gibbs free energy of activation, ΔG‡, for ring inversion). Conversely, raising the temperature can be used to resolve broad peaks that result from intermediate exchange rates. rsc.orgresearchgate.net

| Temperature (°C) | Observation | Interpretation |

| 25 | Broad signals for some ring protons. | The molecule is undergoing conformational exchange (ring inversion) at a rate that is intermediate on the NMR timescale. |

| -60 | Sharp, distinct signals for two sets of protons. | The ring inversion process is now slow on the NMR timescale, and the two chair conformers are "frozen out" and can be observed individually. |

| 80 | Sharp, averaged signals for all protons. | The rate of ring inversion is now fast on the NMR timescale, leading to a single set of averaged signals. |

Residual Dipolar Coupling (RDC) and Chiral Auxiliary NMR for Absolute Configuration

While 2D NMR can establish the relative stereochemistry, determining the absolute configuration of this compound requires more specialized NMR techniques.

Chiral Auxiliary NMR is a well-established method for determining the absolute configuration of chiral alcohols. researchgate.netresearchgate.net This technique involves the chemical derivatization of the hydroxyl group of this compound with a chiral derivatizing agent (CDA), such as the (R)- and (S)-enantiomers of methoxyphenylacetic acid (MPA) or other chiral acids. researchgate.nettcichemicals.com This creates a pair of diastereomers. The differing spatial arrangement of the chiral auxiliary relative to the pyran ring in the two diastereomers leads to distinct chemical shift differences (Δδ) for the protons near the newly formed ester linkage. By systematically analyzing these Δδ values (Δδ = δS - δR), and based on established models, the absolute configuration of the C3 stereocenter can be assigned. capes.gov.br

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive methods for determining the absolute configuration of this compound. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. nih.gov

Since this compound itself lacks a strong chromophore, its ECD spectrum is likely to be weak. To overcome this, the molecule can be derivatized with a chromophoric group, a technique known as the use of chiroptical probes. nih.gov

The modern application of ECD for absolute configuration determination heavily relies on quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TDDFT). nih.govnih.govunipi.it The experimental ECD spectrum is compared with the theoretically predicted spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. researchgate.netdtu.dk

| Step | Description |

| 1. Conformational Search | A thorough conformational search is performed for the target molecule using molecular mechanics (MM) or other methods to identify all low-energy conformers. |

| 2. Geometry Optimization | The geometries of the identified conformers are optimized at a higher level of theory, typically using Density Functional Theory (DFT). |

| 3. TDDFT Calculation | For each optimized conformer, the ECD spectrum is calculated using TDDFT. This provides a series of rotational strengths for the electronic transitions. |

| 4. Spectral Simulation | The calculated rotational strengths are converted into a smooth spectrum by applying a band-shape function (e.g., Gaussian). unipi.it |

| 5. Boltzmann Averaging | The calculated spectra of all conformers are averaged based on their Boltzmann populations to generate the final theoretical ECD spectrum for a given stereoisomer. |

| 6. Comparison | The final theoretical spectrum is compared with the experimental ECD spectrum. The stereoisomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.orgjascoinc.com Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal, resulting in a spectrum rich in structural information. nih.gov

VCD is particularly powerful because it is sensitive to the full three-dimensional structure of the molecule in solution. rsc.org Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically DFT). wikipedia.orgyoutube.com The complexity and detail of a VCD spectrum often make this comparison highly reliable for an unambiguous assignment of the absolute configuration of molecules like this compound, even without derivatization. jascoinc.com

X-ray Crystallography for Definitive Solid-State Structural Analysis of Crystalline Derivatives

X-ray crystallography stands as the gold standard for the unequivocal determination of the solid-state structure of crystalline compounds. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its arrangement within the crystal lattice. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of structural detail.

While a crystal structure for this compound itself is not publicly available, the principles of the technique can be illustrated by examining the crystallographic data of related heterocyclic compounds. For instance, the analysis of a substituted tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative revealed a monoclinic crystal system, providing a complete picture of its molecular geometry and intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. rsc.org Similarly, studies on other complex heterocyclic systems demonstrate the power of SC-XRD to confirm stereochemistry and reveal subtle conformational features. mdpi.comnih.gov

In a hypothetical crystallographic study of a crystalline derivative of this compound, the resulting data would be presented in a detailed table.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₉H₁₆O₅ |

| Formula Weight | 204.22 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.541(2) Å, α = 90° |

| b = 10.234(3) Å, β = 105.34(3)° | |

| c = 12.567(4) Å, γ = 90° | |

| Volume (ų) | 1058.9(5) |

| Z (molecules per unit cell) | 4 |

| Density (calculated, g/cm³) | 1.281 |

| Absorption Coefficient (mm⁻¹) | 0.102 |

| F(000) | 440 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5432 |

| Independent reflections | 2456 [R(int) = 0.021] |

| Goodness-of-fit-on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

This table is a hypothetical representation and is for illustrative purposes only.

Such a table would provide the fundamental parameters describing the crystal and the quality of the diffraction data. Further analysis, including Hirshfeld surface analysis, could be employed to investigate intermolecular contacts and the nature of the crystal packing in detail. mdpi.comdntb.gov.ua

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), offer deeper insights into the structure and fragmentation of molecules.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, in the characterization of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol, a derivative of the target compound, electrospray ionization (ESI) HRMS was used to confirm its elemental composition. researchgate.net The experimentally determined m/z value for the sodium adduct ([M+Na]⁺) was found to be 511.3057, which was in close agreement with the calculated value of 511.3071 for C₂₄H₄₈O₅SiNa. researchgate.net

Public databases also provide predicted collision cross-section (CCS) values for various adducts of this compound, which can be compared with experimental data from ion mobility-mass spectrometry for further structural confirmation. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 163.09648 | 131.7 |

| [M+Na]⁺ | 185.07842 | 138.2 |

| [M-H]⁻ | 161.08192 | 134.5 |

| [M+H-H₂O]⁺ | 145.08646 | 127.3 |

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown compounds or to confirm the structure of synthesized molecules.

For this compound, which contains hydroxyl and dimethoxy functional groups on a tetrahydropyran ring, several fragmentation pathways can be anticipated under techniques like collision-induced dissociation (CID) or electron-activated dissociation (EAD). nih.govgre.ac.uk Common fragmentation mechanisms for cyclic ethers involve α-cleavage (cleavage of a bond adjacent to the ether oxygen) and ring-opening reactions. nist.gov The presence of the hydroxyl group can lead to the loss of a water molecule (H₂O). The dimethoxy group can undergo cleavage to lose a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH).

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ could involve:

Protonation of one of the oxygen atoms (either the hydroxyl or one of the methoxy groups).

Loss of a neutral molecule such as water or methanol.

Ring-opening of the tetrahydropyran ring followed by further fragmentation.

Cleavage of the C-C bonds of the pyran ring.

The study of fragmentation patterns of related compounds, such as other substituted tetrahydropyrans or cyclic ethers, provides a basis for interpreting the MS/MS spectra of this compound and its derivatives. nist.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. A broad band in the IR spectrum in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the CH₂ and CH₃ groups would appear in the 3000-2800 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities would be expected in the 1200-1000 cm⁻¹ region. A reported IR band for a derivative, (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol, at 1003 cm⁻¹ falls within this region. researchgate.net

Detailed analysis of the fingerprint region (below 1500 cm⁻¹) can provide information about the conformation of the tetrahydropyran ring. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental bands. nih.govscifiniti.com

Hypothetical Key IR and Raman Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | IR Intensity | Raman Activity |

| ~3400 | ν(O-H) stretching | Strong, broad | Weak |

| 2980-2940 | ν_as(C-H) in CH₃ and CH₂ groups | Medium-Strong | Strong |

| 2900-2850 | ν_s(C-H) in CH₃ and CH₂ groups | Medium | Strong |

| ~1460 | δ(C-H) scissoring in CH₂ groups | Medium | Medium |

| ~1380 | δ(C-H) bending in CH₃ groups | Medium | Medium |

| ~1150-1050 | ν(C-O-C) asymmetric stretching (ether) | Strong | Medium |

| ~1040 | ν(C-O) stretching (alcohol) | Strong | Weak |

| Below 1000 | Ring vibrations, C-C stretching, skeletal deformations | Variable | Variable |

This table is a hypothetical representation based on typical vibrational frequencies for the functional groups present.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which is invaluable for routine identification, quality control, and for studying conformational isomers. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 4,4 Dimethoxytetrahydro 2h Pyran 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of modern chemical research, offering a detailed picture of the electronic structure of molecules. This understanding is crucial for predicting a molecule's reactivity and its interactions with other chemical species.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for the investigation of reaction mechanisms by mapping the potential energy surface of a reaction.

For 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, DFT calculations can be employed to model various chemical transformations. For instance, the oxidation of the hydroxyl group to a ketone or the etherification of the hydroxyl group can be investigated. By calculating the energies of reactants, products, and, crucially, the transition states, the feasibility and kinetics of these reactions can be predicted. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the activation energy of the reaction.

A hypothetical DFT study on the oxidation of this compound might involve the following steps:

Geometry Optimization: The 3D structures of the reactant, the oxidizing agent, the transition state, and the product are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Table 1: Hypothetical DFT Calculated Energies for the Oxidation of this compound

| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (Pyranol + Oxidant) | -875.12345 | 0.0 |

| Transition State | -875.08765 | 22.5 |

| Product (Pyranone + Reduced Oxidant) | -875.15432 | -19.4 |

Beyond DFT, other quantum chemical methods such as Ab Initio and semi-empirical methods are also utilized to probe the electronic properties of molecules.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster theory), are derived directly from theoretical principles without the inclusion of experimental data. They can provide highly accurate predictions of electronic properties, including ionization potentials, electron affinities, and electronic transitions. For this compound, Ab Initio calculations could be used to accurately determine its dipole moment and polarizability, which are important for understanding its interactions with solvents and other molecules.

Semi-Empirical Methods: These methods are faster than Ab Initio and DFT methods as they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for studying large molecular systems or for high-throughput screening of molecular properties. For the target pyranol, semi-empirical methods could be used to quickly estimate its heat of formation and to generate initial geometries for more accurate calculations.

Detailed Conformational Analysis and Energy Landscape Mapping

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its biological activity and physical properties. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques that are well-suited for studying the conformational landscape of flexible molecules like this compound.

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. The molecule is treated as a collection of atoms held together by springs representing the chemical bonds. By systematically changing the torsion angles of the rotatable bonds in the pyranol ring and its substituents, a potential energy surface can be generated, revealing the low-energy (stable) conformations.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's conformational changes over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can trace the trajectory of the molecule as it explores different conformations. nih.govyoutube.com MD simulations of this compound in a solvent, such as water, can provide insights into how the solvent influences its conformational preferences. semanticscholar.org

The tetrahydropyran (B127337) ring can adopt several conformations, with the chair conformation generally being the most stable. unicamp.br The presence of substituents on the ring can significantly influence the relative stabilities of these conformations. For this compound, the dimethoxy groups at the 4-position and the hydroxyl group at the 3-position will have a profound effect on the ring's conformational equilibrium.

The anomeric effect, a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, is a key consideration in substituted tetrahydropyrans. acs.org In this molecule, while the gem-dimethoxy groups are not directly adjacent to the ring oxygen, their steric bulk and electronic effects will influence the puckering of the ring.

Computational analysis can quantify the energetic penalties associated with different substituent orientations. For example, the energy difference between the conformer with the hydroxyl group in an axial position versus an equatorial position can be calculated. These calculations help in understanding the predominant conformation of the molecule in solution.

Table 2: Hypothetical Conformational Energies of this compound

| Conformer | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | Equatorial | 0.0 |

| Chair 2 | Axial | 1.2 |

| Boat 1 | - | 5.8 |

| Twist-Boat 1 | - | 5.1 |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

The prediction of spectroscopic parameters for this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can be achieved using quantum chemical calculations.

NMR Spectroscopy: The chemical shifts and coupling constants in an NMR spectrum are sensitive to the electronic environment of the nuclei. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of the pyranol. By comparing the calculated spectrum with the experimental one, the accuracy of the computational model and the assigned structure of the molecule can be confirmed.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule. By calculating the vibrational frequencies of this compound, its theoretical IR spectrum can be generated. This can aid in the interpretation of the experimental IR spectrum and the identification of characteristic functional group vibrations.

The validation of the computational methods comes from the agreement between the predicted and experimentally measured spectroscopic data. Discrepancies between the two can often point to limitations in the computational model or to interesting and unexpected molecular behavior.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (H3) | 3.85 ppm | 3.92 ppm |

| ¹³C NMR Chemical Shift (C3) | 72.1 ppm | 71.5 ppm |

| ¹³C NMR Chemical Shift (C4) | 101.5 ppm | 100.8 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3420 cm⁻¹ |

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The computational prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), serves as a powerful tool to complement experimental data, aid in the assignment of complex spectra, and differentiate between stereoisomers. comporgchem.com

The theoretical prediction of NMR spectra for this compound would typically involve a multi-step process. Initially, a thorough conformational analysis is performed using molecular mechanics or semi-empirical methods to identify all low-energy conformers of the molecule. Subsequently, the geometry of each significant conformer is optimized at a higher level of theory, commonly using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-31G(d)). acs.org

Once the optimized geometries are obtained, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. acs.orgnih.gov These shielding tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). The final predicted spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers, providing a theoretical representation of the experimental NMR spectrum. comporgchem.com

For this compound, which has two stereocenters (at C3 and the anomeric carbon if it were a hemiacetal, though here it is a ketal at C4), four possible diastereomers exist. Computational NMR predictions would be instrumental in distinguishing between these isomers. The predicted chemical shifts for the protons and carbons in each diastereomer would exhibit subtle but significant differences arising from their distinct three-dimensional arrangements.

Below are hypothetical tables illustrating the kind of data that would be generated from such a computational study.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Diastereomers of this compound

| Proton | (3R,4R) | (3S,4S) | (3R,4S) | (3S,4R) |

| H-2a | 3.65 | 3.65 | 3.70 | 3.70 |

| H-2e | 3.80 | 3.80 | 3.75 | 3.75 |

| H-3 | 4.10 | 4.10 | 4.05 | 4.05 |

| H-5a | 1.85 | 1.85 | 1.90 | 1.90 |

| H-5e | 2.10 | 2.10 | 2.05 | 2.05 |

| H-6a | 3.50 | 3.50 | 3.55 | 3.55 |

| H-6e | 3.95 | 3.95 | 3.90 | 3.90 |

| OCH₃-ax | 3.30 | 3.30 | 3.35 | 3.35 |

| OCH₃-eq | 3.40 | 3.40 | 3.45 | 3.45 |

| OH | 2.50 | 2.50 | 2.60 | 2.60 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Diastereomers of this compound

| Carbon | (3R,4R) | (3S,4S) | (3R,4S) | (3S,4R) |

| C-2 | 62.5 | 62.5 | 63.0 | 63.0 |

| C-3 | 70.1 | 70.1 | 69.5 | 69.5 |

| C-4 | 98.2 | 98.2 | 99.0 | 99.0 |

| C-5 | 30.8 | 30.8 | 31.5 | 31.5 |

| C-6 | 60.3 | 60.3 | 60.8 | 60.8 |

| OCH₃-ax | 49.5 | 49.5 | 50.0 | 50.0 |

| OCH₃-eq | 51.0 | 51.0 | 51.5 | 51.5 |

Similarly, the through-bond interactions between nuclei, represented by J-coupling constants, can be calculated. These values are highly sensitive to the dihedral angles between coupled nuclei and provide crucial information for confirming stereochemical assignments.

Simulation of Chiroptical Spectra (ECD, VCD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for the non-ambiguous determination of the absolute configuration of chiral molecules in solution. spectroscopyeurope.comnih.gov The combination of experimental chiroptical spectroscopy with quantum chemical calculations provides a reliable method for assigning the absolute stereochemistry of a molecule. rsc.org

For this compound, which is a chiral molecule, the determination of its absolute configuration is crucial, especially given its role as a precursor for pharmaceuticals where stereochemistry dictates biological activity.

The simulation of ECD spectra involves calculating the electronic transitions of the molecule. This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). nih.govrespectprogram.org The process begins with a conformational search and geometry optimization, similar to the NMR prediction workflow. For each low-energy conformer, the electronic excitation energies and rotatory strengths are calculated. The final theoretical ECD spectrum is a Boltzmann-weighted average of the individual conformer spectra. By comparing the calculated spectrum of a chosen enantiomer (e.g., the (3R)-enantiomer) with the experimental spectrum, the absolute configuration can be assigned. A good match between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra confirms the absolute configuration.

VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. spectroscopyeurope.com The simulation of VCD spectra also relies on DFT calculations to determine the harmonic vibrational frequencies, dipole strengths, and rotational strengths for each conformer. cas.czresearchgate.net The comparison of the calculated Boltzmann-averaged VCD spectrum with the experimental spectrum allows for the assignment of the absolute configuration. spectroscopyeurope.comrsc.org VCD is particularly powerful as it provides a rich fingerprint of the molecule's stereochemistry across a wide range of vibrational modes.

A hypothetical data table representing the output of a VCD calculation for a specific enantiomer of this compound is presented below.

Table 3: Predicted VCD Frequencies and Rotational Strengths for a Conformer of (3R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

| Vibrational Mode | Frequency (cm⁻¹) | Rotational Strength (10⁻⁴⁴ esu²cm²) |

| O-H stretch | 3450 | +5.2 |

| C-H stretch (asym) | 2980 | -2.8 |

| C-H stretch (sym) | 2890 | +1.5 |

| C-O stretch (ring) | 1150 | +8.9 |

| C-O stretch (methoxy) | 1080 | -6.3 |

| C-C stretch | 950 | +3.1 |

Molecular Docking and Ligand-Binding Studies (if biological relevance is identified)

The (R)-enantiomer of this compound has been identified as a key chiral precursor for the synthesis of chemokine receptor inhibitors. Chemokine receptors, such as CCR2 and CCR5, are G protein-coupled receptors (GPCRs) that play a crucial role in inflammatory responses and have been implicated in various diseases, including autoimmune disorders and HIV infection. mdpi.comnih.govnih.gov This established biological relevance provides a strong rationale for conducting molecular docking and ligand-binding studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org These studies are fundamental in structure-based drug design, enabling the elucidation of binding modes, the identification of key interactions, and the prediction of binding affinities. nih.gov

A typical molecular docking workflow for a derivative of this compound targeting a chemokine receptor (e.g., CCR5) would involve the following steps:

Receptor Preparation: An experimentally determined three-dimensional structure of the target receptor (e.g., from X-ray crystallography or cryo-electron microscopy) is obtained from a protein database. The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. nih.gov

Ligand Preparation: The three-dimensional structure of the inhibitor derived from this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to systematically explore the conformational space of the ligand within the defined binding site of the receptor, generating a series of possible binding poses. nih.gov These poses are then scored based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-scoring poses are analyzed to identify the most plausible binding mode. This analysis focuses on key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor's binding pocket.

The results from molecular docking can guide further optimization of the lead compound to enhance its potency and selectivity, a key aspect of modern drug discovery. nih.gov

Potential Biological and Pharmaceutical Relevance of 4,4 Dimethoxytetrahydro 2h Pyran 3 Ol and Its Chemically Modified Analogues

Rational Design and Synthesis of Bioactive Molecules Incorporating the Pyranol Scaffold